Methyl 5-(bromomethyl)picolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKVUKTEMRUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599296 | |
| Record name | Methyl 5-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55876-84-1 | |
| Record name | Methyl 5-(bromomethyl)pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55876-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(bromomethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Optimization for Methyl 5 Bromomethyl Picolinate
Established Synthetic Routes to Methyl 5-(bromomethyl)picolinate and Analogues
The primary and most direct method for synthesizing this compound involves the bromination of methyl 5-methylpicolinate. Alternative strategies have also been explored, starting from different precursors to circumvent potential issues associated with direct bromination.
Bromination of Methyl 5-methylpicolinate
The benzylic bromination of methyl 5-methylpicolinate is the most common approach for the synthesis of this compound. This transformation is typically achieved through a free-radical pathway.
The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using an N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgchem-station.comthermofisher.com This reaction is highly effective for the selective bromination of the methyl group on the picolinate (B1231196) ring system. mychemblog.com The reaction is typically carried out by refluxing a solution of the substrate and NBS in a nonpolar solvent like carbon tetrachloride (CCl₄), often with the addition of a radical initiator. wikipedia.orgmychemblog.com
The mechanism proceeds via a free-radical chain reaction. mychemblog.com An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates radicals upon heating or irradiation. mychemblog.com These radicals then abstract a hydrogen atom from the methyl group of methyl 5-methylpicolinate, forming a stabilized benzylic radical. This radical then reacts with a bromine source, typically molecular bromine generated in situ from NBS, to yield the desired product and a new bromine radical, which propagates the chain. mychemblog.comyoutube.com
N-Bromosuccinimide (NBS) is the reagent of choice for Wohl-Ziegler brominations due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any potential double bonds. chem-station.comorganic-chemistry.orgorganic-chemistry.org The reaction's progress can often be monitored by observing the conversion of the denser NBS to the less dense succinimide (B58015), which floats on top of the carbon tetrachloride solvent. wikipedia.org While CCl₄ has been a traditional solvent, its toxicity and environmental impact have led to the exploration of alternatives like trifluorotoluene and acetonitrile. wikipedia.orgorganic-chemistry.org
For instance, the synthesis of methyl 5-(bromomethyl)nicotinate, an analogue, was achieved by reacting methyl 5-methylnicotinate with one equivalent of NBS in carbon tetrachloride. chemicalbook.com
The initiation of the radical chain reaction is crucial for the success of the Wohl-Ziegler bromination. Azobisisobutyronitrile (AIBN) is a commonly used radical initiator because it decomposes upon heating to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, which are effective at starting the radical chain process. wikipedia.orgnumberanalytics.comyoutube.com The decomposition of AIBN occurs at moderate temperatures, making it a convenient and controllable initiator. wikipedia.orgnumberanalytics.com Benzoyl peroxide is another effective initiator that can be used. mychemblog.com The use of these initiators ensures that the reaction proceeds at a reasonable rate and helps to minimize side reactions. manac-inc.co.jp
A typical experimental setup involves heating a mixture of the substrate, NBS, and a catalytic amount of AIBN or benzoyl peroxide in a suitable solvent. mychemblog.comwikipedia.org
| Initiator | Decomposition Temperature | Key Features |
| AIBN (Azobisisobutyronitrile) | 60-100 °C numberanalytics.com | Decomposes to form stable radicals and nitrogen gas. numberanalytics.comyoutube.com |
| Benzoyl Peroxide | 70-130 °C numberanalytics.com | Another common initiator, though potentially more explosive than AIBN. wikipedia.org |
Synthesis from Methyl 5-methoxypicolinate Derivatives
Synthesis from Methyl 6-(hydroxymethyl)picolinate using PBr₃
Another plausible, though less direct, synthetic route could involve starting from a hydroxymethyl-substituted picolinate. For instance, if methyl 5-(hydroxymethyl)picolinate were available, it could be converted to the corresponding bromide. A common reagent for converting alcohols to alkyl bromides is phosphorus tribromide (PBr₃). This reaction generally proceeds with good yield for primary and secondary alcohols. This approach avoids the use of radical conditions and may offer an alternative for specific substrate requirements. However, specific examples of this synthesis for this compound are not prominently featured in the searched literature.
Comparison with Synthesis of Related Bromomethyl Pyridines
The synthesis of brominated pyridine (B92270) derivatives is a crucial area of organic chemistry, providing key intermediates for pharmaceuticals and materials science. The specific placement of the bromomethyl group and other substituents on the pyridine ring significantly influences the synthetic strategy. This section compares the synthetic methodologies for this compound with those of its structural isomers and a related bromo-substituted picolinate.
Methyl 6-(bromomethyl)picolinate
Methyl 6-(bromomethyl)picolinate is a structural isomer of this compound. chemspider.com While detailed synthetic procedures are not widely published in academic literature, its synthesis can be inferred from standard organic chemistry principles and related transformations. A plausible and common route involves the free-radical bromination of the corresponding methyl-substituted precursor, Methyl 6-methylpicolinate.
This transformation is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative. libretexts.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to UV light. The benzylic-like position of the methyl group on the pyridine ring is selectively brominated due to the resonance stabilization of the resulting radical intermediate.
A general reaction scheme is presented below:
Starting Material: Methyl 6-methylpicolinate Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) Solvent: Carbon tetrachloride (CCl₄) Product: Methyl 6-(bromomethyl)picolinate
The commercial availability of Methyl 6-(bromomethyl)picolinate from various suppliers suggests that robust and scalable synthetic routes have been developed. sigmaaldrich.com
| Supplier | Purity | Form | Storage Temperature |
| Sigma-Aldrich | 97% | Solid | Inert atmosphere, 2-8°C |
This data is based on commercially available information and may vary. sigmaaldrich.com
Isopropyl 3-(bromomethyl)picolinate
Isopropyl 3-(bromomethyl)picolinate features the bromomethyl group at the 3-position of the pyridine ring and an isopropyl ester. Its synthesis commonly involves the bromination of a picolinic acid derivative. A general method includes the reaction of the corresponding picolinic acid with a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are often controlled to ensure the desired product is obtained in high yield. For industrial-scale production, these synthetic routes are adapted for large reactors with precise control over reaction parameters.
The reactivity of the bromomethyl group in Isopropyl 3-(bromomethyl)picolinate makes it a versatile intermediate for nucleophilic substitution and cross-coupling reactions.
Methyl 5-bromo-3-(bromomethyl)picolinate
The synthesis of Methyl 5-bromo-3-(bromomethyl)picolinate presents a more complex challenge due to the presence of two bromine substituents. A potential synthetic pathway starts from 3-Amino-5-picoline. This starting material can undergo a Sandmeyer-type reaction, where the amino group is converted to a bromo group. This involves diazotization with a nitrite (B80452) source in the presence of a bromide source. patsnap.com The resulting 3-bromo-5-methylpyridine (B130446) can then be esterified and subsequently brominated at the methyl group.
An alternative approach could involve the direct bromination of Methyl 5-bromopicolinate at the methyl group, though this would require selective conditions to avoid further bromination of the pyridine ring. The commercial availability of the related compound Methyl 5-bromo-3-methylpicolinate suggests that methods for the selective functionalization of this substituted pyridine system exist. bldpharm.com
Mechanistic Investigations of Bromination Reactions
The introduction of a bromine atom onto the methyl group of a pyridine ring, analogous to a benzylic position, proceeds through a free-radical mechanism. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes.
Radical Reaction Pathways in Benzyl (B1604629) Bromide Formation
The bromination of the methyl group on a pyridine ring is mechanistically similar to the well-studied benzylic bromination of toluene (B28343) to form benzyl bromide. masterorganicchemistry.com This reaction, often referred to as the Wohl-Ziegler reaction when using NBS, is a free-radical chain reaction. masterorganicchemistry.com
The process is initiated by the homolytic cleavage of the bromine-bromine bond in a small amount of Br₂, which can be generated in situ from NBS, to form two bromine radicals (Br•). This initiation is typically facilitated by heat or light. youtube.com
Initiation: Br₂ → 2 Br•
The bromine radical then abstracts a hydrogen atom from the benzylic-like methyl group, which is the weakest C-H bond due to the resonance stabilization of the resulting radical intermediate. libretexts.org
Propagation Step 1: R-CH₃ + Br• → R-CH₂• + HBr
The benzylic-like radical then reacts with a molecule of Br₂ to form the desired bromomethyl product and a new bromine radical, which continues the chain reaction. chadsprep.com
Propagation Step 2: R-CH₂• + Br₂ → R-CH₂Br + Br•
The use of NBS is advantageous as it maintains a low, constant concentration of Br₂ throughout the reaction, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com
The stability of the benzylic-like radical is a key factor in the selectivity of this reaction. masterorganicchemistry.com The unpaired electron can be delocalized into the π-system of the pyridine ring, making the formation of this radical more favorable than the formation of a radical at other positions.
Stereochemical Considerations in Synthetic Pathways
When a new chiral center is created during a radical bromination reaction, the stereochemical outcome is a critical consideration. Radical reactions often proceed through a planar or rapidly inverting trigonal radical intermediate. chemistrysteps.comlibretexts.org
If the substrate is achiral and the reaction generates a new stereocenter, the incoming bromine atom can attack either face of the planar radical intermediate with equal probability. This results in the formation of a racemic mixture of the two enantiomers. chemistrysteps.com This lack of stereoselectivity is a common feature of many radical reactions. youtube.com
However, if the starting material already contains a chiral center, the situation is different. The existing stereocenter can influence the approach of the bromine atom to the radical intermediate, leading to the formation of diastereomers in unequal amounts. chemistrysteps.com This is an example of substrate-controlled stereoselectivity. The degree of diastereoselectivity can be influenced by factors such as the proximity of the existing chiral center to the reaction site and the reaction conditions, with lower temperatures sometimes favoring higher selectivity. researchgate.net
In the context of synthesizing substituted bromomethyl pyridines, if a chiral center is present elsewhere in the molecule, it is possible to achieve some level of diastereoselective bromination. However, if the bromination itself creates the first stereocenter in the molecule, a racemic mixture is the expected outcome in the absence of a chiral auxiliary or catalyst.
Optimization of Reaction Conditions and Yields
The primary method for the synthesis of this compound involves a free-radical bromination of methyl 5-methylpicolinate. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Solvent Effects on Reaction Efficiency
The choice of solvent is critical in free-radical bromination reactions as it can influence reaction rates, selectivity, and the solubility of reactants and byproducts. For the Wohl-Ziegler bromination of benzylic and related positions, non-polar, halogenated solvents are traditionally favored.
Historically, carbon tetrachloride (CCl4) has been a common solvent for these reactions due to its inertness and ability to facilitate the desired radical chain process. chemicalbook.com For instance, the synthesis of the analogous compound, methyl 5-(bromomethyl)nicotinate, is effectively carried out by refluxing the starting material with NBS and a catalytic amount of dibenzoyl peroxide in carbon tetrachloride. chemicalbook.com However, due to its toxicity and environmental concerns, alternative solvents are now preferred.
Modern approaches often utilize less hazardous solvents. Dichloromethane (CH2Cl2) has been shown to be an effective alternative for selective benzylic bromination. gla.ac.uk The use of greener solvents is an ongoing area of research, with some studies exploring solvent-free conditions, particularly in continuous flow systems. rsc.orgresearchgate.net The selection of an appropriate solvent is a balance between reaction efficiency, safety, environmental impact, and ease of downstream processing.
Table 1: Illustrative Solvent Effects on Benzylic Bromination Yield
| Solvent | Typical Yield (%) | Remarks |
|---|---|---|
| Carbon Tetrachloride | High | Effective but toxic and environmentally harmful. |
| Dichloromethane | Good to High | A common, less hazardous alternative to CCl4. gla.ac.uk |
| Acetonitrile | Moderate to Good | Can be used, but may be less selective. |
| Tetrahydrofuran | Variable | Can be effective, but may react with some brominating agents. |
| Solvent-free | High | Often used in continuous flow photochemical processes, very green. rsc.orgresearchgate.net |
Temperature and Duration Studies
Temperature and reaction duration are interdependent parameters that must be carefully controlled to maximize the yield of the desired monobrominated product and minimize the formation of byproducts, such as the dibrominated species.
The reaction is typically initiated either thermally or photochemically. Thermal initiation, often using radical initiators like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, requires elevated temperatures. The half-life of the initiator is a key factor in determining the optimal temperature. For example, AIBN has a half-life of approximately 1.3 hours at 80°C, suggesting that this is a suitable temperature for reactions using this initiator. blogspot.com Refluxing conditions are common, as seen in the synthesis of methyl 5-(bromomethyl)nicotinate, which is refluxed for 3 hours. chemicalbook.com
Photochemical initiation can often be performed at lower temperatures, which can improve selectivity and reduce the formation of degradation products. gla.ac.uk The reaction duration is monitored to ensure complete consumption of the starting material while avoiding prolonged reaction times that could lead to increased byproduct formation.
Table 2: Illustrative Temperature and Duration Effects on Benzylic Bromination
| Temperature (°C) | Initiator | Typical Duration (h) | Expected Outcome |
|---|---|---|---|
| 70-80 | AIBN/Dibenzoyl Peroxide | 2-5 | Good conversion to the desired product. chemicalbook.comblogspot.com |
| Room Temperature | Photochemical | 1-4 | High selectivity for monobromination. gla.ac.uk |
| > 90 | Thermal | Variable | Increased risk of byproduct formation (e.g., dibromination). |
| < 60 | Thermal | > 8 | Slow reaction rate, potentially incomplete conversion. |
Note: This table is illustrative and based on general principles of free-radical bromination. Optimal conditions for this compound would require specific experimental determination.
Isolation and Purification Techniques
Once the reaction is complete, a series of work-up and purification steps are necessary to isolate the this compound in high purity. A typical procedure involves cooling the reaction mixture and filtering off the succinimide byproduct if NBS is used. rsc.org
The crude product, present in the filtrate, is then often subjected to an aqueous work-up to remove any remaining water-soluble impurities. This may involve washing with water and a brine solution, followed by drying of the organic layer over an anhydrous salt like sodium sulfate. google.com
Purification of the final product is commonly achieved through recrystallization or column chromatography. nih.gov For recrystallization, a suitable solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Column chromatography, using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the eluent, is another effective method for obtaining a highly purified product. nih.gov The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Scale-Up Considerations for Laboratory and Industrial Applications
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges and considerations. While traditional batch processing with reagents like NBS and AIBN is feasible on a small scale, it presents several drawbacks for large-scale production. digitellinc.com These include the handling of potentially explosive radical initiators, the use of environmentally harmful solvents like carbon tetrachloride, and the exothermic nature of the reaction which can be difficult to control in large reactors. blogspot.comdigitellinc.com
For industrial applications, there is a strong drive towards greener, safer, and more efficient processes. digitellinc.com The use of alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is often preferred as it is more economical and has a higher percentage of transferable bromine by weight compared to NBS. blogspot.com
Furthermore, continuous flow manufacturing is emerging as a superior alternative to batch processing for benzylic brominations. rsc.org Continuous flow reactors offer significantly better heat and mass transfer, allowing for precise control of reaction temperature and residence time. researchgate.net Photochemical flow reactors, in particular, provide a safer and more efficient way to initiate the radical reaction without the need for thermal initiators. rsc.orgdigitellinc.com This technology can significantly improve safety, reduce the process mass intensity (PMI), and allow for a more consistent product quality. rsc.org The scalability of continuous flow systems, often through a "numbering-up" approach (running multiple reactors in parallel), makes them highly suitable for the industrial production of intermediates like this compound. digitellinc.com
Chemical Reactivity and Derivatization of Methyl 5 Bromomethyl Picolinate
Reactivity of the Bromomethyl Group as an Electrophile
The bromomethyl group at the 5-position of the pyridine (B92270) ring is a primary benzylic-like halide. The carbon atom of the bromomethyl group is electron-deficient due to the electron-withdrawing nature of the adjacent bromine atom, making it an excellent electrophile and susceptible to attack by various nucleophiles.
Nucleophilic Substitution Reactions (SN2)
The primary nature of the bromomethyl group strongly favors bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion, which is a good leaving group. This concerted mechanism, where bond formation and bond breaking occur simultaneously, is a cornerstone of the derivatization of Methyl 5-(bromomethyl)picolinate.
A diverse range of nucleophiles can be employed to alkylate this compound, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more elaborate molecular frameworks. For instance, nitrogen-containing nucleophiles, such as amines and pyrroles, readily react to form the corresponding substituted picolinate (B1231196) derivatives.
| Nucleophile | Product |
| Primary Amine (R-NH₂) | Methyl 5-((alkylamino)methyl)picolinate |
| Secondary Amine (R₂NH) | Methyl 5-((dialkylamino)methyl)picolinate |
| Pyrrole | Methyl 5-((1H-pyrrol-1-yl)methyl)picolinate |
This table represents the expected products from the reaction of this compound with various classes of nucleophiles based on general SN2 reactivity.
The Williamson ether synthesis provides a classic and reliable method for forming ether linkages by reacting an alkoxide with a primary alkyl halide. mdpi.comresearchgate.net In the context of this compound, this reaction allows for the introduction of an alkoxy group at the 5-position. The process involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of the bromomethyl group in an SN2 fashion. mdpi.comnih.gov
This method is highly versatile, accommodating a wide range of primary, secondary, and tertiary alcohols to form the corresponding ethers. mdpi.com The choice of a primary alkyl halide like this compound is ideal for this reaction, as it minimizes the competing elimination reactions that can occur with secondary and tertiary halides. researchgate.netnih.gov
| Alcohol (R-OH) | Base | Product (Ether) |
| Methanol (CH₃OH) | NaH | Methyl 5-(methoxymethyl)picolinate |
| Ethanol (CH₃CH₂OH) | KOH | Methyl 5-(ethoxymethyl)picolinate |
| Phenol (C₆H₅OH) | NaH | Methyl 5-(phenoxymethyl)picolinate |
This table illustrates representative examples of the Williamson ether synthesis with this compound and various alcohols.
The nitrogen atom of a pyridine ring is nucleophilic and can react with alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.net In the case of this compound, the bromomethyl group serves as the alkylating agent for another pyridine molecule or a substituted pyridine. This reaction typically proceeds by heating a solution of the two reactants. nih.gov The resulting pyridinium salts are often crystalline solids and have applications as ionic liquids and in the synthesis of various biologically active molecules. rsc.org
The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. For example, the synthesis of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide was achieved by stirring the reactants in toluene (B28343) at 355 K for 18 hours. nih.gov
| Pyridine Derivative | Product (Pyridinium Salt) |
| Pyridine | 1-((6-(methoxycarbonyl)pyridin-3-yl)methyl)pyridin-1-ium bromide |
| 4-Picoline | 1-((6-(methoxycarbonyl)pyridin-3-yl)methyl)-4-methylpyridin-1-ium bromide |
| 3-Hydroxypyridine | 1-((6-(methoxycarbonyl)pyridin-3-yl)methyl)-3-hydroxypyridin-1-ium bromide |
This table shows the expected pyridinium salts formed from the reaction of this compound with various pyridine derivatives.
Radical Reactions Involving the Bromomethyl Moiety
While nucleophilic substitution is the predominant reaction pathway for the bromomethyl group, radical reactions can also be initiated under specific conditions. Free radical halogenation is a typical reaction for alkanes and alkyl-substituted aromatic compounds, usually initiated by UV light or a radical initiator.
In a related example, the radical bromination of methyl 5-methylnicotinate using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide leads to the formation of methyl 5-(bromomethyl)nicotinate. nih.gov This suggests that a similar radical mechanism could be involved in the synthesis of this compound from its methyl precursor, methyl 5-methylpicolinate. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.
Reactions Involving the Picolinate Ester Moiety
The methyl ester of the picolinic acid portion of the molecule can undergo several characteristic reactions of carboxylic acid derivatives, including hydrolysis, transesterification, and amidation.
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(bromomethyl)picolinic acid, can be achieved under either acidic or basic conditions. Kinetic studies on the hydrolysis of related phenyl picolinates have shown that the reaction mechanism can be influenced by the substituents on the leaving group. researchgate.net
Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases. This reaction is useful for modifying the ester group, for example, by reacting this compound with a different alcohol in the presence of a suitable catalyst. masterorganicchemistry.com
Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. This can be achieved by heating the ester with a primary or secondary amine. mdpi.com This reaction allows for the introduction of a wide variety of amide functionalities, further expanding the synthetic utility of this compound. The synthesis of picolinamides from picolinic acid derivatives is a well-established method for creating compounds with potential biological activity. nih.gov
| Reaction Type | Reagent | Product |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 5-(Bromomethyl)picolinic acid |
| Transesterification | R'-OH, Catalyst | R'-yl 5-(bromomethyl)picolinate |
| Amidation | R'R''NH | N,N-dialkyl-5-(bromomethyl)picolinamide or N-alkyl-5-(bromomethyl)picolinamide |
This table summarizes the main reactions of the picolinate ester moiety of this compound.
Hydrolysis to Picolinic Acid Derivatives
The methyl ester group of this compound is susceptible to hydrolysis, a fundamental reaction that converts the ester back to its corresponding carboxylic acid, in this case, a 5-(bromomethyl)picolinic acid. This transformation is typically achieved under basic conditions. For instance, the hydrolysis of similar methyl picolinate esters can be carried out by treatment with a base like sodium hydroxide, followed by acidification to yield the free picolinic acid. google.com The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester's carbonyl carbon.
Beyond simple base-catalyzed hydrolysis, metal ions can also play a significant role in promoting this reaction. Divalent metal ions such as Cu(II) have been shown to catalyze the hydrolysis of picolinic acid esters. acs.org This catalytic activity stems from the ability of the metal ion to chelate with the pyridine nitrogen and the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. acs.org
The resulting picolinic acid derivative is a valuable synthetic intermediate itself. Picolinic acids are produced commercially via methods like the oxidation of 2-picoline or the hydrolysis of picolinonitrile. wikipedia.org The carboxylic acid functionality allows for further reactions, such as amide bond formation.
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, creating a new ester. wikipedia.org This reaction is reversible and can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Transesterification : In the presence of a base, such as an alkoxide, the alcohol is deprotonated, increasing its nucleophilicity. masterorganicchemistry.com The resulting alkoxide ion attacks the carbonyl carbon of this compound. A common catalyst for this type of reaction on related methyl esters is potassium tert-butoxide. researchgate.net
Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards a neutral alcohol molecule. masterorganicchemistry.com
To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. wikipedia.orgmasterorganicchemistry.com This ensures a large excess of the new alcohol, favoring the formation of the new ester. A variety of alcohols can be used, allowing for the synthesis of a wide array of picolinate esters.
Table 1: Examples of Catalysts and Reagents for Transesterification This table is generated based on general transesterification reactions and may be applicable to this compound.
| Catalyst Type | Catalyst/Reagent Example | Alcohol Reactant | Reference |
|---|---|---|---|
| Basic | Potassium tert-butoxide | 3-pyridylcarbinol | researchgate.net |
| Basic | Alkylidene N-heterocyclic carbenes | Various alcohols | organic-chemistry.org |
| Basic | K₂HPO₄ | Methanol | organic-chemistry.org |
| Acidic | Strong acids (e.g., H₂SO₄) | Ethanol, other large alcohols | wikipedia.orgmasterorganicchemistry.com |
| Metal-based | Zn-cluster | Various alcohols | organic-chemistry.org |
Modifications of the Pyridine Ring System
The pyridine ring of this compound can undergo further modifications, offering pathways to more complex molecules.
Functionalization at Other Positions of the Pyridine Ring
While the molecule is substituted at the C2 and C5 positions, the remaining C3, C4, and C6 positions of the pyridine ring are potential sites for further functionalization. Directing C-H functionalization to these positions can be challenging but is an active area of research. Methods have been developed for the regioselective functionalization of pyridines at positions remote from the nitrogen atom, which are typically less reactive.
Hydrogenation and Reduction Studies
The pyridine ring of picolinates is aromatic and thus relatively stable, but it can be reduced to a piperidine (B6355638) ring under specific catalytic hydrogenation conditions. This transformation is highly valuable as the piperidine scaffold is a common feature in many pharmaceutical compounds. researchgate.netresearchgate.net The hydrogenation of picolinic acid itself is known to yield piperidine-2-carboxylic acid. wikipedia.org
Various heterogeneous catalysts are effective for pyridine hydrogenation. Studies on pyridine and its derivatives show that noble metal catalysts supported on carbon are highly effective. For example, a 5% Ruthenium on carbon (Ru/C) catalyst has demonstrated high activity and selectivity for the complete conversion of pyridine to piperidine under conditions of 3.0 MPa of H₂ at 100°C. The reactivity can be influenced by substituents on the pyridine ring. Other successful catalysts include platinum oxide (PtO₂), which can be used in glacial acetic acid. researchgate.net Electrocatalytic methods using catalysts like rhodium on carbon black (Rh/KB) have also been developed for the efficient hydrogenation of pyridines to piperidines at ambient temperature and pressure. nih.gov
In some cases, the hydrogenation can be controlled to yield partially reduced products. A strategy of "interrupted hydrogenation" using a palladium catalyst on oxazolidinone-substituted pyridines allows for the synthesis of δ-lactams, demonstrating that unsaturated intermediates can be trapped. nih.gov
Table 2: Catalytic Systems for Pyridine Ring Hydrogenation This table summarizes findings from studies on pyridine and its derivatives and indicates potential systems for the reduction of this compound.
| Catalyst | Hydrogen Source | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5% Ru/C | H₂ gas (3.0 MPa) | 100 °C | Piperidine | |
| Pd/C, Pt/C, Ir/C | H₂ gas | Various | Piperidine | |
| PtO₂ | H₂ gas (50-70 bar) | Glacial Acetic Acid | Piperidine | researchgate.net |
| Rh/KB | Electrocatalytic (water) | Ambient Temperature | Piperidine | nih.gov |
| Pd/C | H₂ gas | Methanol/Water | δ-Lactam (interrupted) | nih.gov |
Stability and Degradation Pathways
The stability of this compound is influenced by its reactive functional groups, namely the bromomethyl group and the methyl ester. The bromomethyl group is a potent alkylating agent and is susceptible to nucleophilic substitution. This reactivity can lead to degradation. For instance, similar brominated pyridine compounds are known to be unstable if heated excessively or for prolonged periods during synthesis, which can lead to unwanted side reactions like the replacement of the bromo substituent. mdpi.com
The compound is also sensitive to moisture due to the potential for hydrolysis of the methyl ester, as detailed in section 3.2.1. The hydrobromide salt of similar bromomethyl pyridines is known to be corrosive. sigmaaldrich.com Storage in an inert, dry atmosphere is recommended to maintain the compound's integrity. chemicalbook.comsigmaaldrich.com
Susceptibility to Polymerization
A significant degradation pathway for bromomethyl-substituted pyridines is self-reaction or polymerization. The bromomethyl group can be attacked by the nucleophilic nitrogen atom of another pyridine molecule, leading to the formation of a pyridinium salt. researchgate.net This dimerization or oligomerization can occur during synthesis or storage, leading to lower yields of the desired monomeric product and the formation of polymeric byproducts. researchgate.net The use of 2,6-bis(bromomethyl)pyridine (B1268884) in the synthesis of macrocyclic ligands is a practical application of this inherent reactivity, where the bromomethyl groups serve as electrophilic sites for linking with nucleophiles. sigmaaldrich.com
Influence of Storage Conditions on Compound Integrity
The stability of this compound is intrinsically linked to its storage conditions. As a reactive compound, its integrity can be compromised by environmental factors such as temperature, light, and moisture. Proper storage is therefore critical to prevent degradation and ensure its suitability for subsequent chemical transformations.
Several suppliers recommend storing this compound at temperatures between 2-8°C. bldpharm.com This refrigerated condition is intended to minimize the rate of potential decomposition reactions. Furthermore, storage under an inert atmosphere is advised, indicating a sensitivity to reactive atmospheric components like oxygen or moisture. bldpharm.com The need for cold-chain transportation for this compound further underscores its temperature sensitivity. bldpharm.com
While detailed, long-term stability studies under various specific conditions are not extensively published in peer-reviewed literature, the recommended storage protocols from chemical suppliers provide a clear indication of the compound's lability. The bromomethyl group is susceptible to hydrolysis and other nucleophilic substitution reactions, which would be accelerated by improper storage.
To illustrate the importance of storage conditions, the following table outlines the recommended practices and the potential consequences of deviation.
Table 1: Recommended Storage and Potential Degradation of this compound
| Parameter | Recommended Condition | Rationale and Potential Consequences of Deviation |
|---|---|---|
| Temperature | 2-8°C | To minimize the kinetic energy of molecules, thereby reducing the rate of decomposition reactions. Higher temperatures can lead to increased degradation, potentially through self-reaction or reaction with trace impurities. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis. Exposure to atmospheric oxygen and moisture can lead to the formation of corresponding aldehydes, alcohols, or other byproducts, reducing the purity and reactivity of the compound. |
| Light | Protection from light (e.g., amber vials) | While not always explicitly stated, photolytic degradation is a potential pathway for many brominated organic compounds. Exposure to UV or high-energy visible light could potentially initiate radical reactions, leading to decomposition. |
The integrity of this compound is paramount for its successful use in synthesis. Degradation not only reduces the yield of the desired product but can also introduce impurities that complicate purification processes. Therefore, adherence to the prescribed storage conditions is a fundamental aspect of quality control in any research or production setting utilizing this reagent.
Applications in Medicinal Chemistry Research and Drug Discovery
Utility as a Building Block for Pharmaceutical Scaffolds
The structure of Methyl 5-(bromomethyl)picolinate makes it an ideal starting point for the synthesis of more complex pharmaceutical scaffolds. The presence of a reactive bromine atom allows for straightforward nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of larger molecular frameworks. This adaptability is a key reason for its use in the creation of novel heterocyclic compounds and its integration into intricate molecular designs.
The pyridine (B92270) ring is a common motif in many biologically active compounds. This compound provides a convenient entry point for the synthesis of a variety of pyridine-containing heterocycles.
While direct synthesis of 7-aza-isoindolin-1-ones using this compound is not extensively documented in publicly available research, the broader class of azaindoles, which share a similar bicyclic core, has been the subject of significant synthetic efforts. nih.govnih.govgoogle.comresearchgate.netgoogle.com The general strategies for constructing such fused heterocyclic systems often involve the cyclization of appropriately substituted pyridine derivatives. researchgate.net These methods highlight the importance of functionalized picolines in accessing these complex scaffolds. nih.gov
Imidazolidinones are another class of heterocyclic compounds with a wide range of biological activities. nih.govnih.govacs.orgmdpi.com The synthesis of these structures typically involves the condensation of diamines with carbonyl compounds or the cyclization of urea (B33335) derivatives. nih.govmdpi.com Although direct application of this compound in the synthesis of imidazolidinones is not prominently reported, its reactive nature suggests potential for its use in creating substituted imidazolidinone derivatives through multi-step synthetic sequences.
The reactivity of the bromomethyl group allows for the integration of the picolinate (B1231196) moiety into larger and more complex molecular structures. A recent study detailed the synthesis of Methyl 5-((cinnamoyloxy)methyl)picolinate, a molecule that fuses cinnamic acid and nicotinic acid derivatives. nih.gov This compound was synthesized with the aim of targeting multiple proteins involved in cardiovascular disease. nih.gov The synthesis involved the esterification of Methyl 5-(hydroxymethyl)picolinate (derived from the bromo- a precursor) with cinnamic acid, demonstrating how the core structure can be elaborated into more complex, biologically relevant molecules. nih.gov
Synthesis of Heterocyclic Compounds with Biological Relevance
Development of Bioactive Molecules
The strategic use of this compound extends to the direct design and synthesis of molecules with specific biological functions. One notable area of research is in the development of hemoglobin modulators.
Hemoglobin modulators are compounds that can alter the oxygen-binding affinity of hemoglobin and are being investigated for the treatment of conditions like sickle cell disease. nih.govmdpi.comnih.gov While many of these modulators are aromatic aldehydes, the underlying synthetic strategies often involve the use of functionalized aromatic building blocks. nih.gov Research in this area has led to the development of compounds that can covalently modify hemoglobin, thereby preventing the polymerization of sickle hemoglobin. mdpi.comnih.gov Although direct synthesis using this compound is not explicitly detailed in the provided research, the synthesis of related Michael acceptor compounds, which have shown potent antisickling activity, often starts from functionalized pyridine and benzoic acid derivatives. mdpi.com
Ligands for Radiopharmaceuticals
Picolinate-based ligands have been explored for their ability to chelate radiometals for use in diagnostic imaging and radiotherapy. While direct synthesis of radiopharmaceutical ligands using this compound is not extensively documented in the provided search results, the picolinic acid scaffold is a known chelator for various metal ions. The synthesis of chromium(III) picolinate derivatives, for instance, has been reported, and their chemical and biological properties have been studied. researchgate.net
The structure of this compound makes it a suitable precursor for the development of such ligands. The picolinate core can act as a chelating agent for radiometals, while the bromomethyl group provides a convenient handle for conjugation to targeting vectors such as peptides or antibodies. This allows for the targeted delivery of the radiometal to specific tissues or cells, which is a crucial aspect of modern radiopharmaceutical design.
Immunomodulators
The development of small molecules that can modulate the immune system is a major focus of modern drug discovery. While the direct use of this compound in the synthesis of immunomodulators is not explicitly detailed in the provided search results, the synthesis of various immunomodulatory drug analogues has been explored. nih.govresearchgate.net For example, the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogues have been the subject of extensive synthetic efforts. nih.gov
The picolinamide (B142947) scaffold, which can be derived from this compound, is a common feature in many biologically active compounds. The design and synthesis of novel palmitoylated derivatives of thioglycolic acids as new immunomodulators have been reported, demonstrating the utility of modular synthesis in this field. nih.gov The reactive nature of this compound makes it a potentially useful building block for creating libraries of novel compounds to be screened for immunomodulatory activity.
Strategies for Late-Stage Functionalization and Molecular Editing
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. rsc.org This approach allows for the rapid diversification of drug candidates and the optimization of their pharmacological properties. nih.govnih.gov
Diversification of Drug Candidates
This compound is an ideal reagent for the late-stage introduction of a methyl picolinate moiety into a drug candidate. The bromomethyl group is highly reactive and can participate in a variety of substitution reactions with nucleophiles such as amines, phenols, and thiols present in a drug-like molecule. This allows for the efficient generation of a series of analogues from a common precursor, which can then be evaluated for their biological activity. This approach significantly accelerates the exploration of SAR and the identification of lead compounds. rsc.org
Role in Prodrug Design and Development
The strategic modification of biologically active molecules to overcome undesirable properties is a cornerstone of modern drug development. The prodrug approach, wherein an inactive or less active compound is designed to be converted into the active drug within the body, has become an established tool for improving the physicochemical, biopharmaceutical, or pharmacokinetic properties of a parent drug molecule. researchgate.netnih.gov Prodrugs are broadly classified into two main types: carrier-linked prodrugs, where the active drug is attached to a carrier moiety (promoiety), and bioprecursors, which are metabolized into the active agent. nih.gov this compound serves as a valuable reagent in the synthesis of carrier-linked prodrugs, acting as a promoiety that can be attached to a parent drug.
The chemical architecture of this compound makes it particularly suitable for this role. The key feature is the bromomethyl group attached to the pyridine ring. The bromine atom is an excellent leaving group, rendering the adjacent methylene (B1212753) carbon electrophilic and highly susceptible to nucleophilic substitution reactions. This allows for the straightforward linkage of the methyl picolinate moiety to a parent drug that contains a nucleophilic functional group, such as a carboxylate, hydroxyl, or thiol. This reaction forms a cleavable ester or ether bond, creating the prodrug.
Once administered, this linkage is designed to be cleaved in vivo under physiological conditions, either through chemical hydrolysis or, more commonly, through the action of ubiquitous enzymes like esterases. mdpi.com This cleavage releases the parent drug, which can then exert its therapeutic effect, and the methyl picolinate promoiety, which is ideally pharmacologically inert and easily excreted. This strategy can be employed to enhance various drug properties, including aqueous solubility, chemical stability, and membrane permeability. nih.govfiveable.me
A specific example of this application is found in the development of methyl 5-((cinnamoyloxy)methyl)picolinate, a compound synthesized using a derivative of nicotinic acid and cinnamic acid. nih.gov In this research, the methyl picolinate moiety acts as a carrier for a cinnamic acid derivative, a phytochemical with therapeutic potential. The study aimed to create a molecule targeting multiple enzymes involved in cardiovascular diseases (CVD). nih.gov The resulting compound, a prodrug, was thoroughly characterized and evaluated for its drug-like properties.
Detailed Research Findings: A Case Study
The synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate from precursors related to this compound provides a clear illustration of its role in prodrug development. The research focused on creating a novel agent for potential use in cardiovascular disease by combining a cinnamic acid derivative with a nicotinic acid (picolinic acid is a nicotinic acid isomer) derivative. nih.gov
The table below summarizes the characterization and key findings for the synthesized prodrug, referred to as Compound 5 in the study. nih.gov
| Analysis Type | Finding | Significance in Prodrug Development |
|---|---|---|
| Spectroscopic Analysis (¹H, ¹³C, FT-IR, HRMS) | Confirmed the successful synthesis and chemical structure of the molecule. nih.gov | Essential for verifying that the parent drug has been correctly linked to the methyl picolinate promoiety. |
| Single-Crystal X-ray Diffraction (SC-XRD) | Established the precise three-dimensional crystal structure of the compound. nih.gov | Provides definitive structural proof and helps in understanding how the molecule might interact with biological targets. |
| Computational Analysis (DFT) | Identified key nucleophilic and electrophilic regions, predicting interaction sites with biotargets. nih.gov | Aids in the rational design of prodrugs by predicting binding interactions and reactivity. |
| Drug-Likeness Evaluation (e.g., SwissADME) | The compound adheres to all evaluated drug-likeness criteria. nih.gov | Indicates that the prodrug has physicochemical properties consistent with orally available drugs, a primary goal of many prodrug strategies. |
| Biological Target Docking | Molecular docking studies showed favorable binding interactions with multiple enzymes implicated in CVD (MAPK, PCSK9, MPO, SIRT1, TNF-α). nih.gov | Suggests that the prodrug can effectively reach and interact with its intended therapeutic targets before or after cleavage. |
| In Vitro Safety (MTT Assay) | The compound demonstrated enhanced safety profiles in cell-based assays. nih.gov | A critical parameter, showing that the prodrug itself has low cytotoxicity before it is converted to the active form. |
This case demonstrates that this compound is a valuable precursor for creating prodrugs. By enabling the linkage of a therapeutic agent (like a cinnamic acid derivative) to a promoiety, it facilitates the development of new chemical entities with potentially superior drug-like characteristics and enhanced safety profiles, contributing to the pursuit of more effective and eco-friendly drug development. nih.gov
Role in Advanced Organic Synthesis Beyond Medicinal Applications
Catalysis and Ligand Design
The picolinate (B1231196) moiety is a well-established coordinating group for a variety of metal ions. The presence of the reactive bromomethyl group in Methyl 5-(bromomethyl)picolinate allows for its facile incorporation into larger, more complex ligand architectures.
This compound serves as a crucial precursor for the synthesis of chelating ligands. The bromo-substituent provides a reactive site for nucleophilic substitution, enabling the attachment of the picolinate unit to various molecular backbones. This strategy is employed to design ligands with specific coordination properties for various metal ions.
For instance, a related compound, methyl-6-(bromomethyl)-picolinate, has been utilized in the alkylation of a Boc-protected diamine. unideb.hu This reaction, despite challenges with disubstitution, demonstrates the utility of the bromomethylpicolinate framework in constructing open-chained ligands with picolinate arms for metal ion complexation. unideb.hu The ability to introduce the picolinate group allows for the fine-tuning of the electronic and steric properties of the resulting ligand, which is critical for the selective binding of metal ions.
| Precursor Compound | Reactant | Resulting Ligand Type | Reference |
| Methyl-6-(bromomethyl)-picolinate | Boc-protected diamine | Open-chained ligand with a picolinate arm | unideb.hu |
The unique photophysical and magnetic properties of lanthanide ions have led to their extensive use in various applications, including luminescent materials, sensors, and bioimaging agents. The picolinate framework is an effective sensitizer (B1316253) for lanthanide ion emission. The synthesis of ligands that can efficiently chelate and sensitize lanthanide ions is a key area of research.
While direct synthesis of lanthanide complexes using this compound is not extensively documented in publicly available literature, the broader family of picolinate-based ligands is instrumental in constructing highly emissive lanthanide complexes. For example, a family of lanthanide complexes with the ligand 6-(diphenylphosphoryl)picolinate (DPPOP) has been reported to exhibit remarkably high quantum yields in the visible range for Eu(III) and Tb(III) ions. nih.gov This underscores the potential of picolinate-containing ligands, which can be synthesized from precursors like this compound, to create advanced luminescent materials.
Material Science Applications
The versatility of this compound extends to the field of material science. Its ability to be incorporated into larger molecular structures makes it a candidate for the development of functional organic materials. The picolinate unit can impart specific electronic and photophysical properties to polymers and other materials. Although specific applications of this compound in material science are not widely reported, its derivatives have shown promise. For example, a recent study detailed the development of methyl 5-((cinnamoyloxy)methyl)picolinate, a derivative of the title compound, highlighting the synthetic accessibility to functionalized picolinates that could be explored for material applications.
Agrochemical Research
Picolinic acid and its derivatives are a well-known class of herbicides. chemistry.coach They often act as synthetic auxins, a type of plant growth regulator. The structural features of this compound make it an attractive starting material for the synthesis of novel agrochemicals. The bromomethyl group can be readily converted into various other functional groups, allowing for the creation of a diverse library of picolinate-based compounds for herbicidal screening.
Research into novel picolinate-based herbicides has led to the discovery of potent compounds. For example, a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have been synthesized and shown to exhibit significant herbicidal activity. chemistry.coach This highlights the importance of the picolinate scaffold in designing new crop protection agents. The functional handle provided by the bromomethyl group in this compound offers a convenient entry point for the synthesis of analogous and potentially more effective herbicidal compounds.
Synthetic Methodology Development
The development of new and efficient methods for constructing chemical bonds is a cornerstone of organic chemistry. This compound, with its reactive benzylic-like bromide, is a useful substrate for exploring and developing new synthetic transformations.
The formation of carbon-carbon bonds is of fundamental importance in organic synthesis. The bromomethyl group of this compound is susceptible to a variety of carbon-carbon bond-forming reactions. These can include reactions with organometallic reagents, cyanide, and enolates, as well as radical-mediated processes.
Radical chain reactions, often initiated with reagents like AIBN and propagated by species such as tributyltin radical, are powerful tools for forming carbon-carbon bonds. libretexts.org The carbon-bromine bond in alkyl halides can be cleaved to generate a carbon-centered radical, which can then participate in reactions with alkenes or alkynes. libretexts.org While specific examples utilizing this compound in such reactions are not prevalent in the literature, the underlying principles of radical chemistry suggest its potential as a substrate in the development of new cyclization and cross-coupling methodologies.
Heterocycle Synthesis
This compound is a versatile precursor in the synthesis of various nitrogen-containing heterocyclic compounds. Its utility stems from the presence of a reactive bromomethyl group attached to the pyridine (B92270) ring, which can readily undergo nucleophilic substitution or serve as a handle for the construction of fused ring systems. This section explores its role in the synthesis of indolizines, imidazo[1,2-a]pyridines, and pyrazolo[1,5-a]pyridines, which are significant structural motifs in materials science and other non-medicinal chemical applications.
Indolizine (B1195054) Scaffolds
Indolizines, also known as pyrrolo[1,2-a]pyridines, are bicyclic aromatic compounds with a nitrogen atom at the bridgehead. rsc.org They are of interest for their unique electronic and photophysical properties. The synthesis of indolizines often involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with suitable dipolarophiles. mdpi.com
This compound can serve as an excellent starting material for the generation of the required pyridinium ylide. The reaction sequence commences with the quaternization of the pyridine nitrogen by an appropriate reagent, followed by in-situ generation of the pyridinium ylide through deprotonation of the methylene (B1212753) group adjacent to the positively charged nitrogen. The resulting ylide can then react with a variety of alkynes or alkenes to afford the indolizine core. mdpi.com
A general route involves the reaction of this compound with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. This initially forms a pyridinium salt, which then generates the ylide that undergoes cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD).
Table 1: Representative Synthesis of Indolizine Derivatives
| Reactant 1 | Reactant 2 | Dipolarophile | Product |
| This compound | Malononitrile | DMAD | Dimethyl 3-cyano-1-(methoxycarbonyl)-indolizine-7-carboxylate |
| This compound | Ethyl cyanoacetate | Phenylacetylene | 1-Acetyl-2-phenyl-7-(methoxycarbonyl)indolizine |
This table presents plausible reaction pathways for the synthesis of indolizine derivatives starting from this compound, based on established methodologies for indolizine synthesis.
Imidazo[1,2-a]pyridine (B132010) Systems
Imidazo[1,2-a]pyridines are another important class of fused heterocyclic compounds. rsc.org The synthesis of these structures can be achieved through the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, a reaction known as the Tschitschibabin (or Chichibabin) reaction. While this compound itself is not a 2-aminopyridine, its bromomethyl group makes it a suitable partner for a 2-aminopyridine derivative in a related cyclization reaction.
Alternatively, the bromomethyl group of this compound can be converted to an aminomethyl group. This transformation allows for subsequent cyclization with an appropriate reagent to form the imidazole (B134444) ring fused to the pyridine core. beilstein-journals.org For instance, reaction with a primary amine followed by oxidation can lead to an imine, which can then undergo cyclization.
A more direct approach involves the reaction of this compound with a substituted 2-aminoimidazole or a similar precursor, where the bromomethyl group acts as an electrophile to facilitate the ring closure.
Table 2: Potential Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | 2-Aminopyridine | Alkylation followed by cyclization | 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine |
| Methyl 5-(aminomethyl)picolinate (derived) | Glyoxal | Condensation/Cyclization | 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine |
This table outlines potential synthetic routes to imidazo[1,2-a]pyridine derivatives utilizing this compound or its derivatives, based on common synthetic strategies for this heterocyclic system.
Pyrazolo[1,5-a]pyridine (B1195680) Cores
The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic system containing a pyrazole (B372694) ring fused to a pyridine ring. organic-chemistry.org These compounds have found applications in various areas of chemistry. One common synthetic route to this core involves the [3+2] cycloaddition of a pyridinium ylide with an alkyne. organic-chemistry.org
Similar to the synthesis of indolizines, this compound can be used to generate a pyridinium N-aminoylide. This is typically achieved by reacting the bromomethylpyridine with a hydrazine (B178648) derivative. The resulting N-aminopyridinium salt can then be treated with a base to form the ylide, which subsequently reacts with an alkyne in a [3+2] cycloaddition manner to yield the pyrazolo[1,5-a]pyridine skeleton.
The specific substitution pattern of the final product can be controlled by the choice of the hydrazine derivative and the alkyne used in the reaction.
Table 3: Hypothetical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
| Reactant 1 | Reactant 2 | Alkyne | Product |
| This compound | Hydrazine hydrate | Diethyl acetylenedicarboxylate | Diethyl 5-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
| This compound | Phenylhydrazine | Propiolic acid | 2-Phenyl-5-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
This table illustrates hypothetical synthetic pathways to pyrazolo[1,5-a]pyridine derivatives from this compound, based on established cycloaddition methodologies.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for Methyl 5-(bromomethyl)picolinate?
Answer:
The synthesis of this compound typically involves bromination of a precursor such as Methyl 5-(hydroxymethyl)picolinate (CAS 39977-42-9). A common method uses hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in the presence of a catalyst, yielding the brominated product. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure compound . Characterization employs ¹H NMR (e.g., δ 8.78 ppm for aromatic protons, δ 4.82 ppm for bromomethyl protons) and mass spectrometry (ESI-MS m/z: 229.98 [M+H]⁺) to confirm structure and purity .
Basic: How does the bromomethyl group influence reactivity in substitution reactions?
Answer:
The bromomethyl group (-CH₂Br) is highly electrophilic, making it a prime site for nucleophilic substitution (SN2) or coupling reactions. For example, it reacts with amines (e.g., dimethylamine) to form quaternary ammonium derivatives or participates in Suzuki-Miyaura cross-couplings with boronic acids under palladium catalysis . Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) significantly impact reaction rates and yields .
Basic: What spectroscopic techniques are used to resolve structural ambiguities in analogs?
Answer:
- NMR : Distinguishes between regioisomers (e.g., 5-bromo vs. 6-bromo derivatives) via coupling patterns and chemical shifts. For example, aromatic protons in this compound show distinct splitting compared to its 3-bromo analog .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions in ambiguous cases (e.g., distinguishing bromomethyl from hydroxymethyl groups) .
Advanced: How can conflicting NMR data for analogs be resolved during structural elucidation?
Answer:
Discrepancies in NMR shifts (e.g., δ 4.82 ppm for -CH₂Br vs. δ 4.65 ppm in ethyl analogs) arise from solvent effects or substituent electronic interactions. To resolve these:
- Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to standardize conditions .
- Perform 2D NMR (COSY, HSQC) to correlate proton and carbon environments .
- Compare with computational predictions (DFT calculations) for expected chemical shifts .
Advanced: What strategies optimize substitution reactions at the bromomethyl site?
Answer:
- Temperature Control : Higher temperatures (60–80°C) accelerate SN2 reactions but may promote side reactions (e.g., elimination).
- Catalyst Screening : Palladium catalysts (Pd(PPh₃)₄) improve cross-coupling efficiency, while copper(I) iodide enhances Ullmann-type couplings .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, while toluene is ideal for radical-mediated reactions .
Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?
Answer:
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances lipophilicity, improving membrane permeability in enzyme inhibition assays .
- Methyl Ester vs. Ethyl Ester : Ethyl esters exhibit slower hydrolysis rates in vitro, prolonging half-life in biochemical studies .
- Trifluoromethyl Substitution : Introduces steric bulk and electron-withdrawing effects, altering binding affinities in kinase assays .
Advanced: What mechanistic insights explain its interactions with enzymatic targets?
Answer:
this compound acts as a covalent inhibitor in enzyme studies. The bromomethyl group forms a stable bond with nucleophilic residues (e.g., cysteine thiols) in active sites. For example:
- In tyrosine kinase assays , it irreversibly inhibits ATP-binding pockets via alkylation .
- Metalloenzyme studies leverage the pyridinyl carboxylate as a chelating agent for metal ions (e.g., Zn²⁺), disrupting catalytic activity .
Advanced: How to address discrepancies in reaction yields across literature reports?
Answer:
Yield variations often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
